

Technical Specification & Application Guide: 3-(3-Iodopropyl)piperidine[1]

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Compound of Interest

Compound Name: 3-(3-Iodopropyl)piperidine

Cat. No.: B13972535

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Executive Summary & Chemical Identity[2]

3-(3-Iodopropyl)piperidine is a specialized bifunctional intermediate used primarily in medicinal chemistry as a "linker" scaffold.[1] It features a secondary amine (piperidine ring) and a primary alkyl iodide (electrophile).

Critical Stability Notice: Researchers must recognize that the free base of this molecule is chemically unstable. The nucleophilic secondary amine (N1) can attack the electrophilic terminal carbon (C3') in an intramolecular

reaction, resulting in the formation of a bridged bicyclic ammonium salt (1-azabicyclo[3.3.1]nonane derivative).[1] Consequently, this compound is synthesized, stored, and handled almost exclusively as its Hydrochloride (HCl) or Hydrobromide (HBr) salt, or in an N-protected form (e.g., N-Boc).[1]

Chemical Identifiers (Theoretical Free Base)

Descriptor	Value	Notes
IUPAC Name	3-(3-Iodopropyl)piperidine	
Molecular Formula		
Molecular Weight	253.13 g/mol	
Canonical SMILES	ICCCC1CCCNC1	Theoretical free base
Isomeric SMILES	ICCC[C@H]1CCCNC1	For (S)-enantiomer (if specified)
InChI String	InChI=1S/C8H16IN/c9-4-2-3-8-5-1-6-10-7-8/h8,10H,1-7H2	
LogP (Predicted)	-2.3	Lipophilic "warhead"

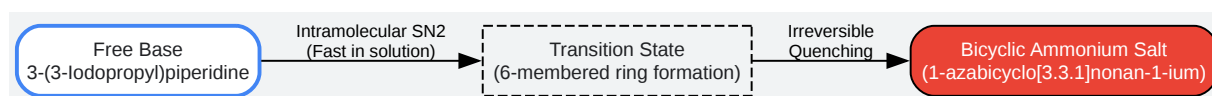
(Note: A specific CAS number is often not assigned to the free base due to its transient nature. The HCl salt or N-Boc derivatives are the standard commercial entities.)

Stability & Reactivity Profile

To successfully utilize this intermediate, one must understand the competition between intermolecular reactions (desired) and intramolecular cyclization (undesired).

The Cyclization Trap

The propyl chain at the C3 position creates a perfect geometric setup for a 6-exo-tet cyclization event.[1] If the amine is not protonated (salt form) or protected (Boc/Cbz), the nitrogen lone pair will displace the iodine.



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Figure 1: The instability mechanism of the free base.[1] The nitrogen atom attacks the terminal carbon, expelling iodide and forming a stable bicyclic salt.[1]

Handling Protocol:

- Storage: Always store as the HCl salt at -20°C under argon.
- Usage: Liberate the free base in situ only in the presence of the external electrophile/nucleophile to ensure the intermolecular reaction kinetic favors the desired pathway over cyclization.

Synthetic Methodology

Since the free base cannot be isolated, the synthesis targets the Hydrochloride Salt starting from 3-piperidinepropanol.

Reagents & Precursors[1][4]

- Starting Material: 3-Piperidinepropanol (CAS 19780-99-5).[1]
- Protection: Di-tert-butyl dicarbonate () .[1]
- Iodination: Triphenylphosphine (), Iodine (), Imidazole (Appel Reaction).[1]
- Deprotection: 4M HCl in Dioxane.[1]

Step-by-Step Protocol

Step 1: N-Protection (Critical)

To prevent self-alkylation during iodination, the amine must be "masked." [1]

- Dissolve 3-piperidinepropanol (1.0 eq) in DCM.
- Add (1.5 eq) and cool to 0°C.

- Add

(1.1 eq) dropwise.
- Stir at RT for 4 hours. Wash with water/brine.
- Result:N-Boc-3-piperidinepropanol.

Step 2: Appel Iodination

This method is preferred over HI reflux to spare the Boc group (temporarily) and avoid harsh conditions.

- Dissolve N-Boc-intermediate (1.0 eq) in dry DCM.[1]
- Add

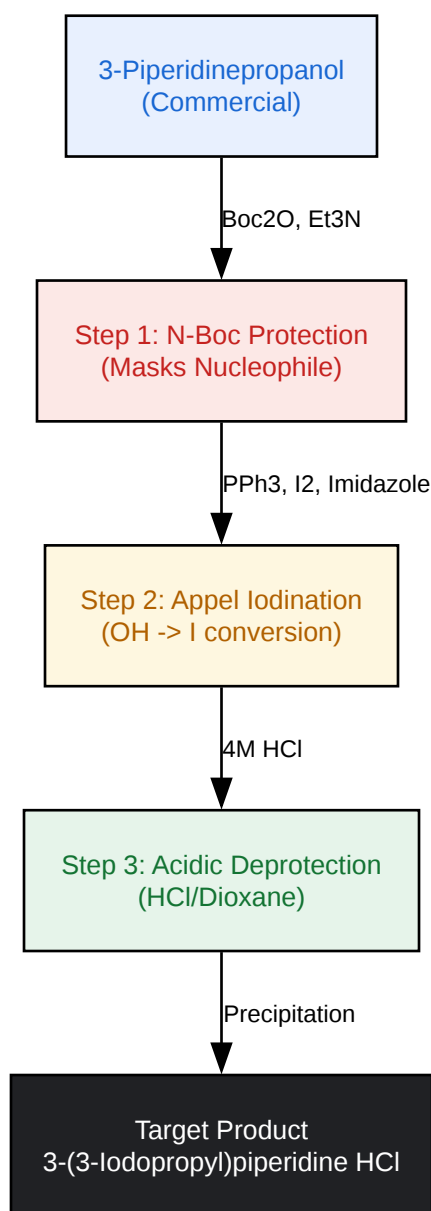
(1.2 eq) and Imidazole (1.5 eq). Cool to 0°C.[2]
- Add Iodine (

, 1.2 eq) in portions.
- Stir 2 hours. Filter off phosphine oxide precipitate (if any) or purify via silica flash chromatography (Hexane/EtOAc).
- Result:tert-butyl **3-(3-iodopropyl)piperidine-1-carboxylate**.

Step 3: Deprotection to Stable Salt[1]

- Dissolve the iodinated intermediate in dry

or Dioxane.
- Add 4M HCl in Dioxane (excess) at 0°C.
- Stir for 1-2 hours. The product will precipitate as a white solid.
- Filter and wash with dry ether.
- Final Product:**3-(3-Iodopropyl)piperidine Hydrochloride**.



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Figure 2: Synthetic workflow ensuring chemical stability by masking the nitrogen atom during the activation of the alkyl chain.

Medicinal Chemistry Applications

This scaffold is highly valued for library synthesis in GPCR drug discovery (specifically Muscarinic and Serotonin receptors) due to the flexible propyl linker which allows the piperidine "head group" to access deep binding pockets.

Library Synthesis Strategy (Parallel Chemistry)

When using this building block to create a library of N-substituted derivatives:

- Alkylation Mode: Use the N-Boc-3-(3-iodopropyl)piperidine intermediate directly.^[1] React the alkyl iodide with various phenols, thiols, or amines ().
- Deprotection Last: Remove the Boc group after the linker is attached to the secondary scaffold. This prevents the cyclization issue entirely.

Example Reaction:

- Reagents: N-Boc-3-(3-iodopropyl)piperidine + 2-Naphthol +
in DMF.^[1]
- Outcome: Ether linkage formation.
- Follow-up: TFA deprotection yields the secondary amine for further diversification.

References

- PubChem Compound Summary. Piperidine derivatives and identifiers. National Center for Biotechnology Information. [\[Link\]](#)
- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."^[1] *Angewandte Chemie International Edition*, 14(12), 801-811.^[1] (Foundational reference for the halogenation protocol).
- Lovering, F., Bikker, J., & Humblet, C. (2009).^[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." *Journal of Medicinal Chemistry*, 52(21), 6752–6756.^[1] (Context on the value of rich piperidine scaffolds). [\[Link\]](#)

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Sources

- 1. [62414-68-0\[\(R\)-Piperidin-3-ol\]|BLD Pharm \[bldpharm.com\]](#)
- 2. [globalresearchonline.net \[globalresearchonline.net\]](#)
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